molecular formula C12H16N2OS B14913673 N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide

Cat. No.: B14913673
M. Wt: 236.34 g/mol
InChI Key: UVDCVIMYVJKXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide is a chemical compound with a complex structure that includes a thiophene ring, a cyano group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-ethylthiophene-2-carboxylic acid with N-methylamine to form the corresponding amide. This intermediate is then reacted with 1-cyanopropan-2-yl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like methanesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-cyanopropan-2-yl)carbamate
  • N-(1-cyanopropan-2-yl)-3-ethylpyridine-2-carboxamide

Uniqueness

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide

InChI

InChI=1S/C12H16N2OS/c1-4-10-6-8-16-11(10)12(15)14(3)9(2)5-7-13/h6,8-9H,4-5H2,1-3H3

InChI Key

UVDCVIMYVJKXAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)C(=O)N(C)C(C)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.